molecular formula C17H19NO4 B11941444 N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide CAS No. 585520-18-9

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B11941444
CAS No.: 585520-18-9
M. Wt: 301.34 g/mol
InChI Key: WNJFALPFDALONB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a methoxyphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide typically involves the reaction of 2-ethoxyaniline with 3-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(3-ethoxyphenoxy)acetamide
  • N-(2-ethoxyphenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(2-ethoxyphenyl)-2-(3-hydroxyphenoxy)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide is unique due to the specific positioning of the ethoxy and methoxy groups on the phenyl rings

Properties

CAS No.

585520-18-9

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H19NO4/c1-3-21-16-10-5-4-9-15(16)18-17(19)12-22-14-8-6-7-13(11-14)20-2/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

WNJFALPFDALONB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)OC

Origin of Product

United States

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